molecular formula C12H10O4 B159564 Ethyl coumarin-3-carboxylate CAS No. 1846-76-0

Ethyl coumarin-3-carboxylate

Cat. No. B159564
CAS RN: 1846-76-0
M. Wt: 218.20 g/mol
InChI Key: XKHPEMKBJGUYCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05958782

Procedure details

A 1.0 g (1.8 mmol) sample of bis-iodoethoxy-coumarin (from Example 32 or Example 34) and 0.47 g (1.8 mmol) of 1,4,10,13-tetraoxa-7,16-diazacycloctadecane (i.e., 4,13-diaza-18-crown-6) were separately dissolved in 50 ml portions of dry acetonitrile. The combined solutions (100 ml total) were refluxed under nitrogen for six days in the presence of 5 equivalents (0.94 g) anhydrous sodium carbonate. During the reaction, the coarse sodium carbonate was converted to an extremely fine powder. The cooled reaction mixture was filtered and the solution was evaporated to dryness in vacuo. The residue was dissolved in methylene chloride, and the solution was filtered. Evaporation of the methylene chloride using the rotary evaporator at aspirator pressure, followed by oil pump pressure, gave a yellow foam (>100% of the calculated yield). The crude product was purified by chromatography on deactivated neutral alumina first using methylene chloride to elute unreacted starting materials, followed by a 1-5% ethanol/methylene chloride mixture to elute the product. About 50% of calculated amount of the product was recovered, consisting essentially of the desired product (VI). LRMS FAB (triethanolamine) calculated m/e for C28H40N2O10 was 564.27, whereas the observed m/e was 587, [VIII(Na)] +; free [VII]+ was not observed. UV (phosphate buffered saline) Imax =374 nm, 312 nm. Fluorescence (phosphate buffered saline) showed Iex =371 nm and Icm =453 nm.
Name
bis-iodoethoxy-coumarin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1,4,10,13-tetraoxa-7,16-diazacycloctadecane
Quantity
0.47 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.94 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
ICCO[C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[O:8][C:7](=[O:15])[C:6]=1OCCI.[C:20](=[O:23])([O-])[O-:21].[Na+].[Na+].[C:26](#N)[CH3:27]>>[C:20]([C:6]1[C:7](=[O:15])[O:8][C:9]2[C:14]([CH:5]=1)=[CH:13][CH:12]=[CH:11][CH:10]=2)([O:21][CH2:26][CH3:27])=[O:23] |f:1.2.3|

Inputs

Step One
Name
bis-iodoethoxy-coumarin
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICCOC1=C(C(OC2=CC=CC=C12)=O)OCCI
Name
1,4,10,13-tetraoxa-7,16-diazacycloctadecane
Quantity
0.47 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
0.94 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
During the reaction
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
the solution was evaporated to dryness in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methylene chloride
FILTRATION
Type
FILTRATION
Details
the solution was filtered
CUSTOM
Type
CUSTOM
Details
Evaporation of the methylene chloride using
CUSTOM
Type
CUSTOM
Details
the rotary evaporator at aspirator pressure
CUSTOM
Type
CUSTOM
Details
gave a yellow foam (>100% of the
CUSTOM
Type
CUSTOM
Details
calculated yield)
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography on deactivated neutral alumina first
WASH
Type
WASH
Details
to elute unreacted
WASH
Type
WASH
Details
to elute the product
CUSTOM
Type
CUSTOM
Details
About 50% of calculated amount of the product was recovered

Outcomes

Product
Name
Type
Smiles
C(=O)(OCC)C=1C(OC2=CC=CC=C2C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.